

Comparative Analysis of Gastrazole's Anti-Tumor Activity Across Diverse Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Gastrazole**

Cat. No.: **B607603**

[Get Quote](#)

A comprehensive guide for researchers and drug development professionals detailing the anti-tumor properties of the gastrin receptor antagonist, **Gastrazole**, in comparison to other therapeutic alternatives. This report synthesizes experimental data from various in vitro and in vivo models to provide an objective performance assessment.

Executive Summary

Gastrazole (JB95008) is a potent and selective antagonist of the cholecystokinin B (CCK2)/gastrin receptor, which has been investigated for its anti-tumor properties, particularly in cancers where gastrin is implicated as a growth factor. This guide provides a cross-validation of **Gastrazole**'s anti-tumor activity by comparing it with other gastrin receptor antagonists and proton pump inhibitors (PPIs), which have also demonstrated anti-cancer effects. The comparative analysis is based on available data from preclinical and clinical studies, focusing on efficacy in various cancer models.

Comparative Anti-Tumor Activity

The following table summarizes the anti-tumor activity of **Gastrazole** and its comparators across different experimental models.

Compound	Class	Cancer Model(s)	Key Findings	Reference(s)
Gastrazole (JB95008)	Gastrin Receptor Antagonist	Advanced Pancreatic Cancer (Human Clinical Trial)	<ul style="list-style-type: none">- Median survival of 7.9 months with Gastrazole vs. 4.5 months with placebo.- 1-year survival of 33% with Gastrazole vs. 11% with placebo.- No significant survival advantage over 5-Fluorouracil (5-FU).	[1][2]
Pancreatic Cancer (BxPC-3 cell line)		gastrin-stimulated cell growth (data unpublished but cited).	<ul style="list-style-type: none">- Significant inhibition of gastrin-stimulated cell growth (data unpublished but cited).	[1]
L-365,260	Gastrin Receptor Antagonist	Pancreatic Cancer (AR42J xenograft)	<ul style="list-style-type: none">- Blocked gastrin-stimulated tumor growth.	[3]
Colon Cancer (LoVo and C146 cell lines)		cell growth to 44% and 64% of control, respectively.	<ul style="list-style-type: none">- Reduced basal cell growth to 44% and 64% of control, respectively.	[3]

CR2093	Gastrin Receptor Antagonist	Gastric Adenocarcinoma (MKN45 xenograft)	- Reduced gastrin-stimulated tumor growth. [4]
Pancreatic Adenocarcinoma (AR42J xenograft)	- Reduced gastrin-stimulated tumor growth to below basal levels.	[4]	
Omeprazole	Proton Pump Inhibitor (PPI)	Colon Cancer (HCT116, xenograft)	- Inhibited xenograft tumor growth in a dose-dependent manner. [5]
Glioblastoma (patient-derived xenograft)	- Inhibited and delayed tumor growth.	[6]	
Rabeprazole	Proton Pump Inhibitor (PPI)	Gastric Cancer (AGS cell line)	- Induced apoptosis in 72.21% of cells after 72 hours. [7]
Lung Cancer (in vivo model)	- Suppressed lung tumor growth in a concentration-dependent manner.	[8]	

Experimental Protocols

A summary of the methodologies employed in the cited studies is provided below to facilitate the replication and validation of the findings.

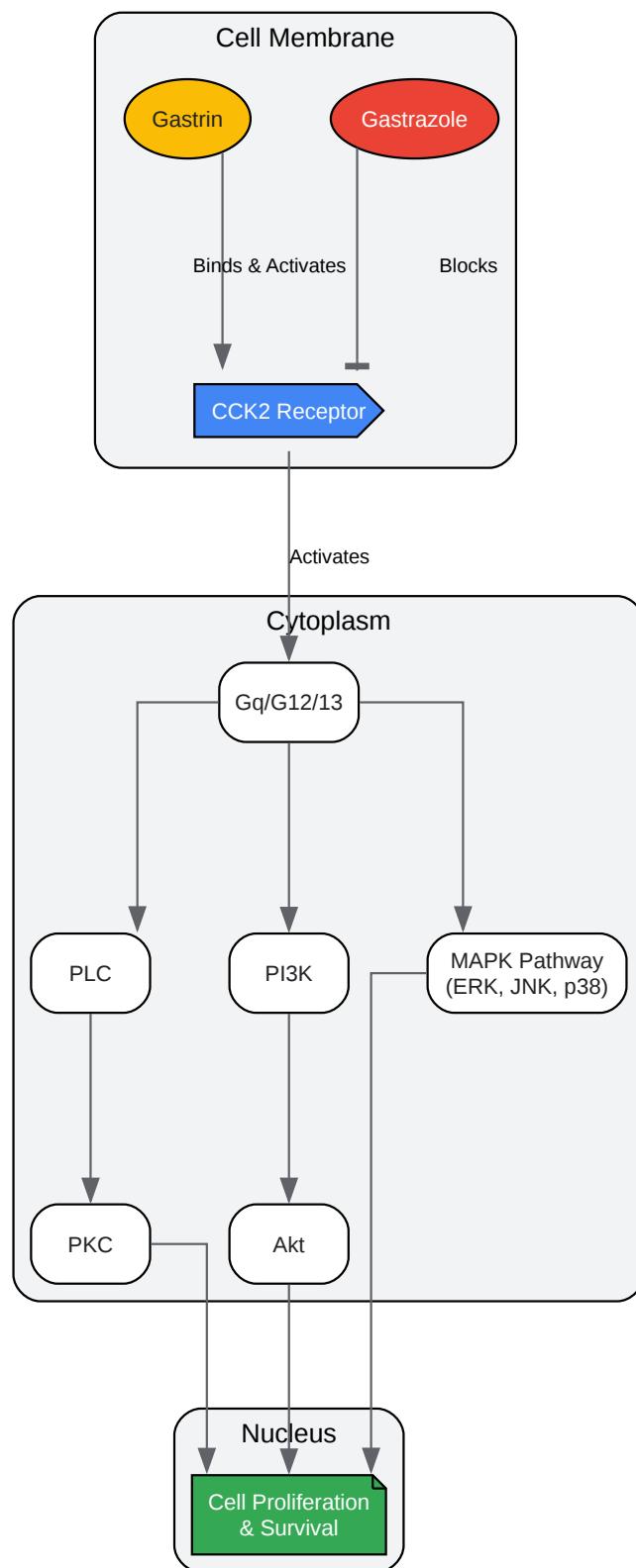
In Vitro Cell Proliferation and Apoptosis Assays

- **Cell Lines and Culture:** Cancer cell lines such as pancreatic (BxPC-3, AR42J), colon (LoVo, C146), and gastric (AGS, MKN-45) cancer cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- **Cell Viability Assay:** The anti-proliferative effects of the compounds were often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates, treated with varying concentrations of the test compounds, and incubated for specified durations (e.g., 24, 48, 72 hours). The absorbance, which correlates with the number of viable cells, was then measured.
- **Apoptosis Detection:** Apoptosis was quantified using methods such as Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. DNA fragmentation, a hallmark of apoptosis, was also assessed by TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay and genomic DNA electrophoresis.[\[7\]](#)[\[9\]](#)

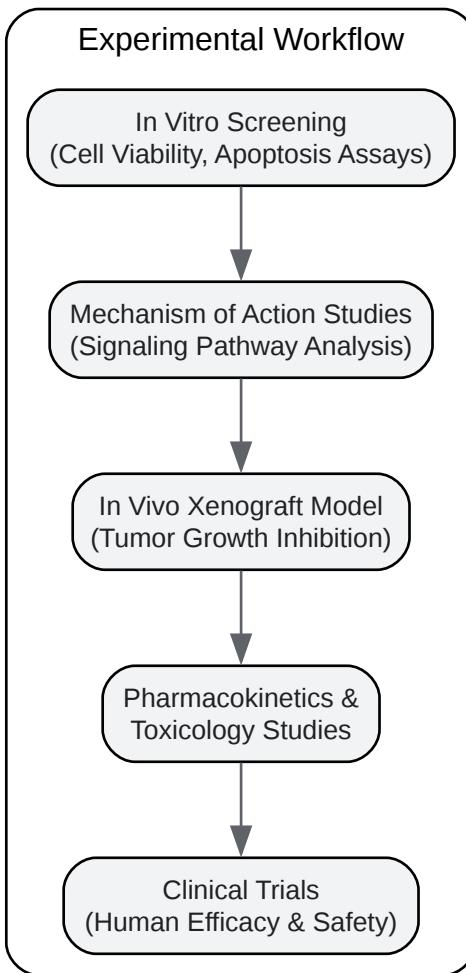
In Vivo Xenograft Models

- **Animal Models:** Immunocompromised mice (e.g., nude mice) were typically used for xenograft studies to prevent rejection of human tumor cells.
- **Tumor Implantation:** Human cancer cells (e.g., 1×10^6 to 5×10^6 cells) were suspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation, and injected subcutaneously or orthotopically into the mice.
- **Drug Administration:** Once tumors reached a palpable size, animals were randomized into treatment and control groups. **Gastrazole** was administered via protracted venous infusion due to its low oral bioavailability.[\[1\]](#) Other compounds like L-365,260 were administered orally.[\[3\]](#) PPIs have been administered through various routes, including oral gavage and intraperitoneal injection.
- **Assessment of Anti-Tumor Activity:** Tumor volume was measured periodically using calipers. At the end of the study, tumors were excised, weighed, and often processed for histological or molecular analysis.

Clinical Trial Protocol (**Gastrazole**)


- Study Design: Two randomized controlled trials were conducted in patients with advanced, inoperable pancreatic carcinoma. Trial A was a double-blind, placebo-controlled study, while Trial B compared **Gastrazole** to 5-FU.
- Treatment Regimen: **Gastrazole** was administered as a protracted venous infusion.
- Primary Endpoint: The primary outcome measured was overall survival.[\[1\]](#)[\[2\]](#)

Signaling Pathways and Mechanisms of Action


The anti-tumor effects of **Gastrazole** and its alternatives are mediated through distinct signaling pathways.

Gastrazole and Gastrin Receptor Antagonists

Gastrazole, as a CCK2/gastrin receptor antagonist, exerts its anti-tumor effect by blocking the binding of gastrin to its receptor. This inhibition disrupts the downstream signaling cascades that promote cell proliferation, survival, and migration. The binding of gastrin to the CCK2 receptor typically activates Gq and G12/13 proteins, leading to the activation of multiple pathways including PLC/PKC, MAPK, and PI3K/Akt.[\[10\]](#)[\[11\]](#) By blocking the initial receptor activation, **Gastrazole** prevents the initiation of these pro-tumorigenic signals.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gastrazole (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrazole (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 3. *Frontiers* | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 4. [aacrjournals.org](#) [aacrjournals.org]
- 5. [researchgate.net](#) [researchgate.net]
- 6. *Gastric Xenograft Models* - Altogen Labs [altogenlabs.com]
- 7. *Retraction: Blockage of intracellular proton extrusion with proton pump inhibitor induces apoptosis in gastric cancer* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [scholar.umw.edu](#) [scholar.umw.edu]
- 9. [aacrjournals.org](#) [aacrjournals.org]
- 10. [researchgate.net](#) [researchgate.net]
- 11. *Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Gastrazole's Anti-Tumor Activity Across Diverse Models]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b607603#cross-validation-of-gastrazole-s-anti-tumor-activity-in-different-models>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com